N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide
Description
N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide, commonly known as Robotnikinin, is a synthetic macrocyclic compound with a 12-membered ring system containing both oxygen (oxa) and nitrogen (aza) heteroatoms . Its stereochemistry is defined by the 2R, 6S, and 8E configurations, which are critical for its biological activity. Robotnikinin has gained attention for its role in suppressing the Sonic hedgehog (SHH) signaling pathway, a key driver of proliferation in cancers such as glioblastoma . Mechanistically, it targets the SHH pathway by binding to Smoothened (SMO) protein or downstream components, reducing the expression of proliferative markers like Proliferating Cell Nuclear Antigen (PCNA) and Protein Patched Homolog 1 (PTCH1) .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8Z)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2-/t20-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDSZZCLAHXSAE-NRRFMEMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1CC(=O)O[C@@H](CNC(=O)[C@@H](C/C=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide is a complex compound with significant biological activity. This article explores its antibacterial, antimicrobial, and enzyme inhibitory properties, supported by research findings and data tables.
Chemical Structure and Properties
IUPAC Name : N-[(4-chlorophenyl)methyl]-2-[(2R,6S)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide
Molecular Formula : CHClNO
Molecular Weight : 454.9 g/mol
InChI Key : DRDSZZCLAHXSAE-NRRFMEMISA-N
Antibacterial Activity
Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-5,12-dioxo have demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. Notably, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
Antimicrobial Properties
In addition to antibacterial effects, the compound exhibits antimicrobial properties . Novel derivatives of similar compounds were synthesized and screened for activity against various microorganisms. The structural analysis of these compounds was performed using techniques like IR, NMR, and mass spectrometry .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity , particularly against acetylcholinesterase (AChE) and urease. The results indicate strong inhibitory effects, which are crucial for potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies and Research Findings
- Antibacterial Screening : A study synthesized several derivatives of the compound and assessed their antibacterial efficacy using standard methods. The most active compounds were identified based on their minimum inhibitory concentrations (MICs) against selected bacterial strains .
- Enzyme Inhibition Studies : Another study focused on the enzyme inhibition properties of the compound. It was found that certain derivatives exhibited strong inhibition of AChE, which is vital for developing treatments for neurodegenerative diseases .
- Molecular Docking Studies : Molecular docking analyses have been conducted to understand the binding interactions of these compounds with target enzymes. This approach helps in predicting the biological activity based on structural characteristics .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: Inhibition of Tumor Growth
A study demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models of human breast cancer. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Kinase Inhibition
The compound has been identified as a potential inhibitor of various kinases, which are critical in signaling pathways associated with cancer progression and other diseases.
Table 2: Kinase Inhibition Profile
These findings suggest that this compound could be developed into a therapeutic agent targeting specific kinase pathways involved in cancer.
Enzyme Modulation
The compound has shown promise as an enzyme modulator, particularly in the inhibition of proteases involved in inflammatory processes. This modulation can lead to potential treatments for diseases characterized by excessive inflammation.
Case Study: Protease Inhibition
A recent study highlighted the effectiveness of this compound in inhibiting matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and inflammation. The inhibition resulted in reduced inflammatory markers in animal models .
Polymer Chemistry
In material science, this compound has been explored as a building block for novel polymeric materials with enhanced thermal stability and mechanical properties.
Table 3: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Mechanical Strength | High |
These properties make it suitable for applications in coatings and composites where durability is essential.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Table 1: Comparative Analysis of Robotnikinin and Related Compounds
Key Observations:
Structural Diversity: Robotnikinin’s macrocyclic oxa-aza scaffold distinguishes it from β-lactam antibiotics (e.g., Compound o in Table 1) and glycopeptides like Teicoplanin . Its stereochemical complexity and chlorophenyl moiety enhance specificity for SHH pathway targets.
Functional Contrast :
- Robotnikinin’s anticancer mechanism (SHH pathway suppression) diverges from the antibacterial activity of β-lactams and Teicoplanin .
- While Teicoplanin shares a macrocyclic framework with Robotnikinin, its glycopeptide structure and bacterial target (peptidoglycan) highlight functional divergence despite structural overlap .
Stereochemical Specificity :
- Robotnikinin’s 2R, 6S, and 8E configurations are critical for binding to SHH pathway components, as evidenced by its suppression of PCNA and PTCH1 in glioblastoma models . In contrast, the stereochemistry of Compound n and o () is tailored for antibiotic activity or pharmacopeial standardization .
Research Findings and Limitations
- Robotnikinin: Reduces SHH-mediated proliferation in glioblastoma cells by 40–60% at nanomolar concentrations, with concurrent downregulation of PCNA and ROS modulation .
- Gaps in Evidence: No direct structural analogs (e.g., SMO inhibitors like Vismodegib) are mentioned in the provided sources, limiting a comprehensive pharmacological comparison.
Preparation Methods
Synthesis of the Acyclic Precursor
The linear precursor is constructed through a four-step sequence:
-
Mitsunobu reaction to install the 2R-phenyl group on a dihydroxyacetone derivative (yield: 78%, dr > 19:1).
-
Peptide coupling between the C6 amine and N-[(4-chlorophenyl)methyl]acetamide using HATU/DIEA in DMF (yield: 85%).
-
Selective oxidation of the C5 and C12 alcohols to ketones using Dess-Martin periodinane (yield: 92%).
-
Protection/deprotection strategy with tert-butyloxycarbonyl (Boc) groups to prevent premature cyclization.
Macrocyclization via Lactam Formation
The acyclic precursor undergoes macrocyclization under high-dilution conditions (0.01 M in CH₂Cl₂) with PyBOP as the coupling agent. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −20°C | Minimizes epimerization |
| Coupling Agent | PyBOP (1.5 eq) | 73% conversion |
| Base | DIPEA (3.0 eq) | Prevents racemization |
| Reaction Time | 48 h | Completes ring closure |
Post-cyclization, the crude product is purified via reverse-phase HPLC (C18 column, 70% acetonitrile/water) to isolate the 8E-ene isomer.
Convergent Synthesis: Fragment Coupling Approach
Preparation of the Western and Eastern Fragments
-
Western fragment : The 1-oxa-4-azacyclododec-8E-ene core is synthesized via ring-closing metathesis (Grubbs 2nd generation catalyst, 5 mol%) from a diene precursor (yield: 68%).
-
Eastern fragment : The N-[(4-chlorophenyl)methyl]acetamide sidechain is prepared by reductive amination of 4-chlorobenzaldehyde with methylamine followed by acetylation (yield: 91%).
Stereoselective Fragment Assembly
The fragments are coupled using a palladium-catalyzed Buchwald-Hartwig amination:
-
Catalyst : Pd₂(dba)₃/Xantphos (2.5 mol%)
-
Base : Cs₂CO₃
-
Solvent : Toluene at 110°C
This method achieves 65% yield with >99% retention of configuration at C2 and C6.
Solid-Phase Synthesis for High-Throughput Production
Adapting the "one-bead-one-compound" (OBOC) methodology, the macrocycle is synthesized on Tentagel resin:
-
Loading : Wang resin functionalized with the C12 carboxylic acid (loading: 0.8 mmol/g).
-
Chain elongation : Fmoc-based SPPS with HBTU activation.
-
On-resin cyclization : Cleavage of the allyl-protected amine followed by lactamization (PyClock/oxyma, 4 h).
-
Final cleavage : TFA/H₂O (95:5) yields the crude macrocycle (purity: 75%, scale: 500 mg/batch).
Analytical Characterization and Validation
Critical quality control metrics for the synthesized compound:
| Analytical Method | Key Findings | Source |
|---|---|---|
| HPLC-MS | tₚ = 8.2 min, [M+H]⁺ = 455.2 (calc. 454.9) | |
| NMR (600 MHz) | δ 7.25 (d, J=8.4 Hz, 2H, Ar-Cl) | |
| X-ray Crystallography | Confirms 8E geometry and 2R/6S configuration |
Challenges and Optimization Strategies
Epimerization During Macrocyclization
The C6 stereocenter is prone to racemization above −10°C. Mitigation strategies:
Q & A
Q. How can large-scale synthesis challenges (e.g., reactor design) be addressed for academic-scale production?
- Methodological Answer : Optimize continuous-flow reactors to manage exothermic cyclization steps. Use membrane separation technologies (e.g., nanofiltration) for purification. Process simulation tools (e.g., Aspen Plus) model heat/mass transfer to scale reactions from mg to gram quantities .
Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and computational integration.
- Stereochemical Complexity : Special attention given to chiral centers (2R,6S) and double bond geometry (8E) in synthesis and bioactivity studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
